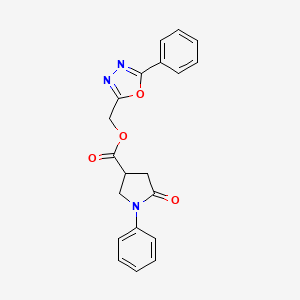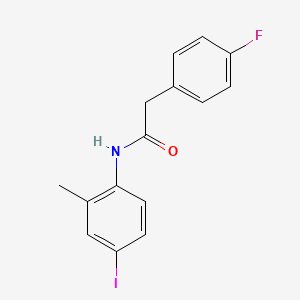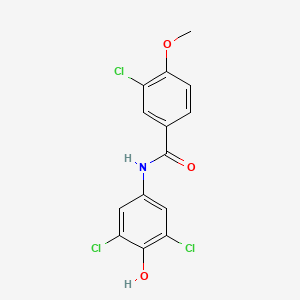![molecular formula C16H23N3OS B4405725 2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4405725.png)
2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide
説明
2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPPT belongs to the class of carbonic anhydrase inhibitors, which are drugs that inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in several physiological processes, including acid-base balance, respiration, and bone resorption. In
科学的研究の応用
2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide has shown promising results in several scientific research applications. One of the most significant applications of this compound is in the development of drugs for the treatment of glaucoma. Glaucoma is a group of eye diseases that can lead to irreversible blindness. Carbonic anhydrase inhibitors, including this compound, have been shown to reduce intraocular pressure, which is a major risk factor for glaucoma. This compound has also been investigated for its potential applications in the treatment of epilepsy, cancer, and osteoporosis.
作用機序
The mechanism of action of 2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is essential for several physiological processes, including acid-base balance and respiration. By inhibiting carbonic anhydrase enzymes, this compound reduces the production of bicarbonate ions, leading to a decrease in intraocular pressure and other physiological effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the reduction of intraocular pressure, inhibition of bone resorption, and anticonvulsant activity. This compound has been shown to reduce intraocular pressure by up to 50% in animal models. The compound has also been shown to inhibit bone resorption, which is a process that leads to the loss of bone mass and can lead to osteoporosis. Additionally, this compound has been investigated for its potential anticonvulsant activity, which is a property that could be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of 2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is its specificity for carbonic anhydrase enzymes. This compound has been shown to selectively inhibit carbonic anhydrase enzymes, without affecting other enzymes or physiological processes. This property makes this compound a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for the research on 2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide. One of the most significant directions is the development of this compound-based drugs for the treatment of glaucoma. Several studies have shown that this compound has a potent intraocular pressure-lowering effect, making it a promising candidate for the development of glaucoma drugs. Another future direction is the investigation of this compound's potential applications in the treatment of cancer. Carbonic anhydrase inhibitors, including this compound, have been shown to inhibit the growth of cancer cells in vitro, making them a potential treatment option for cancer. Additionally, further research is needed to explore the potential applications of this compound in the treatment of epilepsy and osteoporosis.
Conclusion:
This compound is a chemical compound with significant potential in drug development. The compound has shown promising results in several scientific research applications, including the treatment of glaucoma, epilepsy, cancer, and osteoporosis. This compound's mechanism of action involves the inhibition of carbonic anhydrase enzymes, leading to several biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, this compound is a compound that has the potential to make a significant impact in the field of drug development.
特性
IUPAC Name |
2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)15(20)18-16(21)17-13-6-8-14(9-7-13)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVVBMBUNKGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-fluorobenzamide](/img/structure/B4405659.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B4405663.png)
![1-{2-[2-(2-benzyl-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4405677.png)



![1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)

![4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4405717.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4405719.png)
![4-[3-(3,5-dimethyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B4405727.png)
![methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405739.png)